molecular formula C18H21NO6S B581486 N-([4-(2-Methoxyphenoxy)phenyl]sulfonyl)valine CAS No. 1240405-74-6

N-([4-(2-Methoxyphenoxy)phenyl]sulfonyl)valine

Cat. No.: B581486
CAS No.: 1240405-74-6
M. Wt: 379.427
InChI Key: XVRJYMMZMYYTEE-UHFFFAOYSA-N
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Description

“N-([4-(2-Methoxyphenoxy)phenyl]sulfonyl)valine” is a chemical compound with the molecular formula C18H21NO6S . It has a molecular weight of 379.43 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C18H21NO6S/c1-12(2)17(18(20)21)19-26(22,23)15-10-8-13(9-11-15)25-16-7-5-4-6-14(16)24-3/h4-11,12,17,19H,1-3H3,(H,20,21) .


Physical And Chemical Properties Analysis

“this compound” has a boiling point of 552.1±60.0°C at 760 mmHg and a melting point of 110-112°C . It is stored at room temperature .

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-([4-(2-Methoxyphenoxy)phenyl]sulfonyl)valine derivatives have promising antimicrobial properties. Apostol et al. (2022) synthesized compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety, showing potential as antimicrobial agents against Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections (Apostol et al., 2022). Similarly, Apostol et al. (2021) reported antimicrobial activity in valine-derived compounds against Gram-positive bacterial strains (Apostol et al., 2021).

Antiproliferative and Anticancer Properties

Galal and Mahmoud (2021) evaluated sulfonyl-α-L-amino acid derivatives, including those coupled with anisamide scaffold, for antiproliferative activity against various human cell lines, indicating potential applications in cancer research (Galal & Mahmoud, 2021). Additionally, Muškinja et al. (2019) synthesized sulfonyl esters showing strong in vitro anticancer activities with moderate-to-high selectivity (Muškinja et al., 2019).

Other Applications

  • Supuran and Scozzafava (2000) explored sulfonylated L-valine hydroxamate derivatives as inhibitors of Clostridium histolyticum collagenase, indicating potential therapeutic applications in treating corneal bacterial keratitis (Supuran & Scozzafava, 2000).
  • Zheng et al. (2004) synthesized matrix metalloproteinase inhibitors, including compounds derived from L-valine, for evaluation as potential cancer biomarkers in PET imaging (Zheng et al., 2004).
  • Ricken et al. (2013) investigated the degradation of sulfonamides, such as sulfamethoxazole, in Microbacterium sp. strain BR1, which might have implications for the environmental breakdown of sulfonamide antibiotics (Ricken et al., 2013).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, P501 .

Properties

IUPAC Name

2-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO6S/c1-12(2)17(18(20)21)19-26(22,23)14-10-8-13(9-11-14)25-16-7-5-4-6-15(16)24-3/h4-12,17,19H,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVRJYMMZMYYTEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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